9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)-
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Overview
Description
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- is an organic compound with a complex structure. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of four cyclohexylamino groups attached to the anthracenedione core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- typically involves the reaction of 9,10-anthraquinone with cyclohexylamine under specific conditions. The process generally includes the following steps:
Nitration: 9,10-Anthraquinone is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclohexylation: The amino groups are subsequently reacted with cyclohexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The cyclohexylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the cyclohexylamino groups.
Scientific Research Applications
9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-butylphenyl)amino-
- 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-methylphenyl)amino-
- 9,10-Anthracenedione, 1,4,5,8-tetrakis(4-ethoxyphenyl)amino-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1,4,5,8-tetrakis(cyclohexylamino)- is unique due to the presence of cyclohexylamino groups, which impart distinct steric and electronic properties
Properties
CAS No. |
28634-38-0 |
---|---|
Molecular Formula |
C38H52N4O2 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
1,4,5,8-tetrakis(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C38H52N4O2/c43-37-33-29(39-25-13-5-1-6-14-25)21-22-30(40-26-15-7-2-8-16-26)34(33)38(44)36-32(42-28-19-11-4-12-20-28)24-23-31(35(36)37)41-27-17-9-3-10-18-27/h21-28,39-42H,1-20H2 |
InChI Key |
DHYWINPMPQWEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C=CC(=C5C3=O)NC6CCCCC6)NC7CCCCC7 |
Origin of Product |
United States |
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